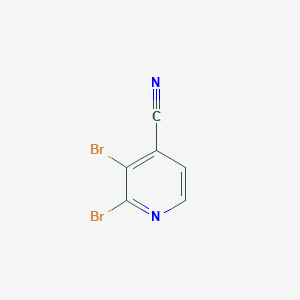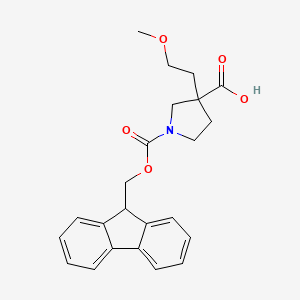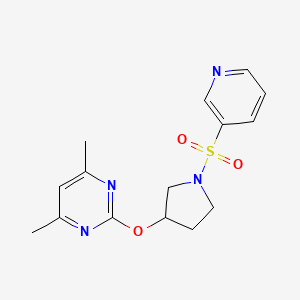
3-(Morpholin-2-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinepropanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinepropanoic acid hydrochloride typically involves the reaction of morpholine with propanoic acid derivatives. One common method is the Michael addition of morpholine to ethyl acrylate, followed by hydrolysis and acidification to obtain the hydrochloride salt . The reaction conditions often include the use of catalysts such as FeCl3 in aqueous media to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of 2-Morpholinepropanoic acid hydrochloride may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures high yields and product purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-Morpholinepropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the morpholine ring .
科学的研究の応用
2-Morpholinepropanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
作用機序
The mechanism of action of 2-Morpholinepropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
類似化合物との比較
Similar Compounds
Morpholine: A parent compound with a simpler structure, widely used in chemical synthesis.
2-Morpholinoethanamine: A related compound with similar applications in pharmaceuticals and research.
3-Morpholinopropanamide: Another derivative with distinct chemical properties and applications.
Uniqueness
2-Morpholinepropanoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
1367717-32-5; 1571216-45-9 |
|---|---|
分子式 |
C7H14ClNO3 |
分子量 |
195.64 |
IUPAC名 |
3-morpholin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H |
InChIキー |
UMYVUUWWXGDGCP-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)CCC(=O)O.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)

![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)

![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2707687.png)
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)



